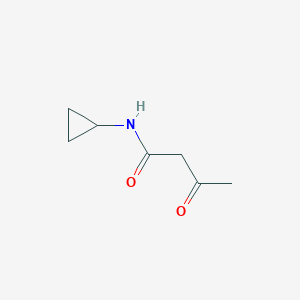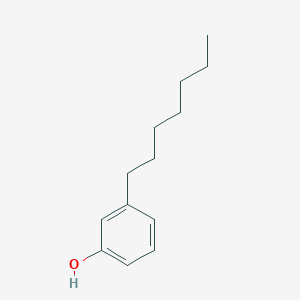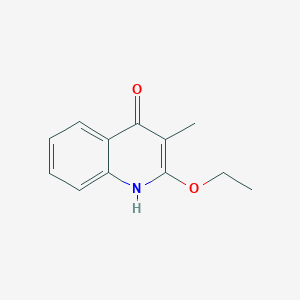
2-Ethoxy-3-methylquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3-methylquinolin-4-ol is a chemical compound that belongs to the family of quinolines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has a unique chemical structure that makes it an ideal candidate for various research studies.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3-methylquinolin-4-ol is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes involved in various biological processes. It has also been found to have an impact on cellular signaling pathways.
Biochemische Und Physiologische Effekte
2-Ethoxy-3-methylquinolin-4-ol has been found to have various biochemical and physiological effects. The compound has been found to have antioxidant properties, which can help protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, the compound has been found to have potential neuroprotective effects, which can help protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Ethoxy-3-methylquinolin-4-ol is its unique chemical structure, which makes it an ideal candidate for various research studies. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-Ethoxy-3-methylquinolin-4-ol. One potential direction is the further exploration of its potential use as a fluorescent probe for the detection of metal ions. Another direction is the investigation of its potential applications in the treatment of cancer and neurodegenerative diseases. Additionally, the compound could be further studied for its potential use in the development of new antimicrobial and antifungal agents.
Conclusion:
In conclusion, 2-Ethoxy-3-methylquinolin-4-ol is a synthetic compound that has potential applications in various scientific research studies. The compound has a unique chemical structure and has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe and in the treatment of cancer and neurodegenerative diseases. While the compound has some limitations, it has several advantages that make it an ideal candidate for various research studies.
Synthesemethoden
2-Ethoxy-3-methylquinolin-4-ol can be synthesized using various methods. One of the most common methods is the Pfitzinger reaction. In this method, 2-aminobenzophenone is reacted with ethyl oxalate in the presence of a strong base to yield the desired product. Another method involves the reaction of 2-chloro-3-methylquinoline with sodium ethoxide in ethanol to yield the desired compound. The synthesis method used depends on the availability of starting materials and the desired yield.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3-methylquinolin-4-ol has been extensively studied for its potential applications in scientific research. The compound has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, the compound has been found to have potential applications in the treatment of cancer and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
105677-47-2 |
|---|---|
Produktname |
2-Ethoxy-3-methylquinolin-4-ol |
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-ethoxy-3-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-8(2)11(14)9-6-4-5-7-10(9)13-12/h4-7H,3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
RKSVCZOSLDPISL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=O)C2=CC=CC=C2N1)C |
Kanonische SMILES |
CCOC1=C(C(=O)C2=CC=CC=C2N1)C |
Synonyme |
4-Quinolinol,2-ethoxy-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



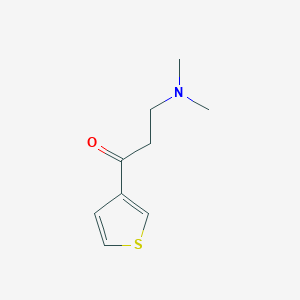
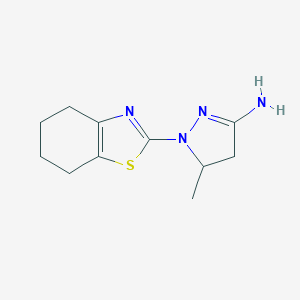
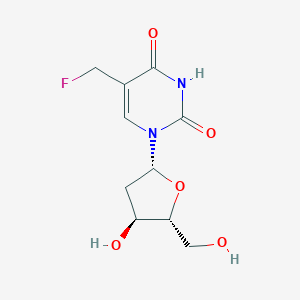
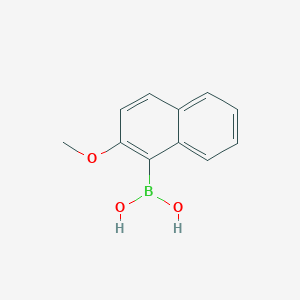

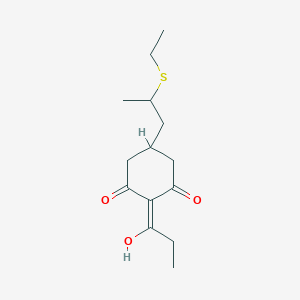
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
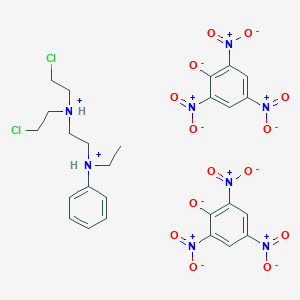
![[2-(Dimethylcarbamoyloxy)-5-ethylphenyl]-trimethylazanium iodide](/img/structure/B9845.png)
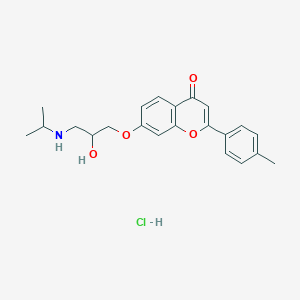
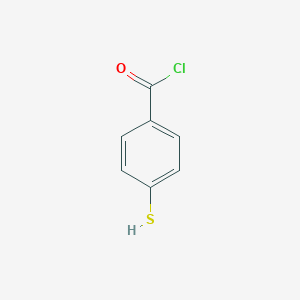
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
